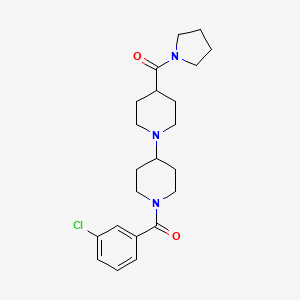![molecular formula C17H18Cl2O3 B5154879 1,4-dichloro-2-[4-(2-methoxyphenoxy)butoxy]benzene](/img/structure/B5154879.png)
1,4-dichloro-2-[4-(2-methoxyphenoxy)butoxy]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-dichloro-2-[4-(2-methoxyphenoxy)butoxy]benzene, commonly known as diclosulam, is a herbicide used to control weeds in various crops. It belongs to the sulfonylurea family of herbicides and is known for its effectiveness in controlling tough-to-kill weeds like marestail, waterhemp, and Palmer amaranth.
作用機序
Diclosulam works by inhibiting the acetolactate synthase (ALS) enzyme, which is responsible for the production of branched-chain amino acids in plants. This inhibition leads to the accumulation of toxic levels of keto acids, which ultimately kill the plant. The mode of action of diclosulam is similar to other sulfonylurea herbicides, but it has a unique chemical structure that makes it more effective against certain weed species.
Biochemical and Physiological Effects:
Diclosulam has been shown to have a range of biochemical and physiological effects on plants. Studies have shown that diclosulam can affect the photosynthetic process, alter the levels of certain plant hormones, and disrupt the cell membrane structure. These effects ultimately lead to the death of the plant.
実験室実験の利点と制限
Diclosulam is a useful tool for studying the effects of herbicides on plant physiology and biochemistry. It is effective at low concentrations and has a broad spectrum of activity against different weed species. However, its use in lab experiments is limited by its toxicity to non-target organisms and its potential to cause long-term damage to the soil ecosystem.
将来の方向性
There are several future directions for research on diclosulam. One area of interest is the development of diclosulam-resistant crops. Another area of research is the impact of diclosulam on non-target organisms, including soil microorganisms and beneficial insects. Additionally, there is a need for more research on the long-term effects of diclosulam on the soil ecosystem and the potential for soil degradation. Finally, there is a need for more research on the mechanisms of resistance to diclosulam in weed species.
Conclusion:
In conclusion, diclosulam is a highly effective herbicide that has been extensively studied for its herbicidal properties and its impact on the environment. Its unique chemical structure and mode of action make it a valuable tool for studying the effects of herbicides on plant physiology and biochemistry. However, its use in lab experiments is limited by its toxicity to non-target organisms and its potential to cause long-term damage to the soil ecosystem. Future research on diclosulam should focus on developing diclosulam-resistant crops, studying the impact of diclosulam on non-target organisms, and understanding the long-term effects of diclosulam on the soil ecosystem.
合成法
Diclosulam is synthesized through a multistep process that involves the reaction between 2-methoxyphenol and 1,4-dichloro-2-nitrobenzene, followed by a series of reactions that include reduction, substitution, and deprotection. The final product is obtained after purification through column chromatography.
科学的研究の応用
Diclosulam has been extensively studied for its herbicidal properties and its effects on the environment. Research has shown that diclosulam is an effective herbicide that can control a wide range of weeds. It has been used in various crops, including soybean, corn, wheat, and cotton. Diclosulam has also been studied for its impact on soil microorganisms and its potential to cause long-term damage to the soil ecosystem.
特性
IUPAC Name |
1,4-dichloro-2-[4-(2-methoxyphenoxy)butoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2O3/c1-20-15-6-2-3-7-16(15)21-10-4-5-11-22-17-12-13(18)8-9-14(17)19/h2-3,6-9,12H,4-5,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPXKCGATZHPGHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCCCOC2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dichloro-2-[4-(2-methoxyphenoxy)butoxy]benzene | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-bromo-5-(2-thienyl)-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5154799.png)

![5-[(butylamino)methylene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5154815.png)
![(4aS*,8aR*)-2-[(2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-1,3-oxazol-4-yl)carbonyl]decahydroisoquinoline](/img/structure/B5154816.png)
![2-oxo-2-(1-pyrrolidinyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5154820.png)

![3-(2-propyn-1-yl)-5-{[2-(2-propyn-1-yloxy)-1-naphthyl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B5154833.png)
![N-(4-methoxyphenyl)-N'-{2-[4-(3-nitrobenzoyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B5154853.png)
![4-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)thiomorpholine](/img/structure/B5154877.png)
![3-[4-nitro-2-(trifluoromethyl)phenoxy]benzoic acid](/img/structure/B5154885.png)


![[4-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethoxy)phenyl](phenyl)methanone](/img/structure/B5154905.png)
![N-butyl-2-[(2-cyclopropyl-4-quinolinyl)carbonyl]hydrazinecarbothioamide](/img/structure/B5154912.png)